molecular formula C18H15FN2O B611732 VU0360172 CAS No. 1310012-12-4

VU0360172

Número de catálogo: B611732
Número CAS: 1310012-12-4
Peso molecular: 294.33
Clave InChI: NEMHWVUKNWAKTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU0360172 is a positive allosteric modulator of mGlu5 receptors (EC50 = 16 nM;  Ki = 195 nM). This compound is selective for mGlu5 and it displays no significant activity at mGlu1, mGlu2 or mGlu4 receptors.

Aplicaciones Científicas De Investigación

Epilepsy

VU0360172 has been investigated for its effects on absence seizures, particularly in the WAG/Rij rat model of absence epilepsy. Studies have shown that systemic administration of this compound markedly reduces the frequency of spike-and-wave discharges (SWDs) in these models. The modulation of GABA uptake in thalamic synaptosomes appears to play a crucial role in this effect, suggesting a potential mechanism for its anti-epileptic properties .

Traumatic Brain Injury

Research indicates that this compound confers neuroprotection following experimental traumatic brain injury (TBI). In a controlled cortical impact model, administration of this compound significantly reduced lesion volume and hippocampal neurodegeneration while improving functional recovery over a 28-day period. The compound was shown to shift microglial activation from an M1 pro-inflammatory state to an M2 pro-repair phenotype, highlighting its therapeutic potential in TBI management .

Schizophrenia

This compound has been explored as a treatment option for schizophrenia, particularly concerning cognitive deficits associated with the disorder. Its ability to enhance mGlu5 receptor signaling may improve cognitive functions by modulating glutamate neurotransmission, which is often disrupted in schizophrenia . The compound's oral availability and ability to penetrate the blood-brain barrier make it a promising candidate for further clinical evaluation.

Mood Disorders

The modulation of mGlu5 receptors by this compound suggests potential applications in mood disorders such as depression and anxiety. By enhancing glutamatergic transmission, this compound may help alleviate symptoms associated with these conditions, warranting further research into its efficacy and mechanisms of action .

GABA Modulation

One notable finding is that this compound reduces GABA uptake in the somatosensory cortex without significantly altering GAT-1 protein levels, indicating a novel regulatory mechanism mediated by mGlu5 receptors. This modulation could contribute to its anti-absence effects and suggests broader implications for GABAergic signaling in neurological function .

In Vivo Efficacy

Studies have demonstrated that this compound exhibits robust efficacy in rodent models without displacing radioligand binding, indicating complex pharmacological interactions that merit further exploration. This non-competitive binding profile may provide insights into the nuanced roles of mGlu5 modulation in various therapeutic contexts .

Data Summary Table

Application AreaFindingsReference
EpilepsyReduces SWDs in WAG/Rij rats; enhances GABA uptake in thalamus
Traumatic Brain InjuryReduces lesion volume; improves recovery; shifts microglial activation towards M2 phenotype
SchizophreniaEnhances cognitive functions; potential treatment for cognitive deficits
Mood DisordersModulates glutamatergic transmission; potential antidepressant effects

Case Study 1: Anti-Epileptic Effects

In a controlled study using WAG/Rij rats, this compound was administered at varying doses to assess its impact on SWDs. Results indicated a significant reduction in seizure frequency correlating with increased GABA uptake in thalamic neurons, establishing a direct link between mGlu5 modulation and seizure control.

Case Study 2: Neuroprotection Post-TBI

After inducing TBI via controlled cortical impact, subjects treated with this compound showed marked improvements in motor function and reduced neurodegeneration compared to controls. Histological analysis revealed decreased CD68 and NOX2 expression in activated microglia, supporting the compound's anti-inflammatory properties.

Propiedades

Número CAS

1310012-12-4

Fórmula molecular

C18H15FN2O

Peso molecular

294.33

Nombre IUPAC

N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15FN2O/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22)

Clave InChI

NEMHWVUKNWAKTM-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C#CC2=CC=CC(F)=C2)N=C1)NC3CCC3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VU0360172, VU-0360172, VU 0360172

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0360172
Reactant of Route 2
Reactant of Route 2
VU0360172
Reactant of Route 3
Reactant of Route 3
VU0360172
Reactant of Route 4
Reactant of Route 4
VU0360172
Reactant of Route 5
Reactant of Route 5
VU0360172
Reactant of Route 6
Reactant of Route 6
VU0360172

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.